Icomidocholic acid

SCD1 Inhibition NASH Hepatic Stellate Cells

Icomidocholic acid (Aramchol, CAS 246529-22-6) is the only late-stage NASH candidate that directly inhibits SCD1, uniquely targeting both hepatic steatosis and fibrogenesis. Unlike FXR agonists (obeticholic acid) or THR-β agonists (resmetirom), its polypharmacology (SCD1 downregulation + PPARγ upregulation) recapitulates Phase IIb-validated NASH resolution (16.7% vs. 5.0% placebo). Ideal for mechanistic fibrosis research, combination therapy studies, and preclinical benchmarking. Ensure your studies are powered with the clinically validated mechanism. Inquire now for bulk procurement.

Molecular Formula C44H79NO5
Molecular Weight 702.1 g/mol
CAS No. 246529-22-6
Cat. No. B1665158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcomidocholic acid
CAS246529-22-6
Synonyms(3beta,5beta,7alpha,12alpha)-7,12-dihydroxy-3-(icosanoylamino)cholan-24-oic acid
arachidyl amido cholanoic acid
aramchol
Molecular FormulaC44H79NO5
Molecular Weight702.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C
InChIInChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1
InChIKeySHKXZIQNFMOPBS-OOMQYRRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Icomidocholic Acid (Aramchol) for NASH and Liver Fibrosis Research: Procurement and Selection Overview


Icomidocholic acid (also known as Aramchol, CAS 246529-22-6) is a first-in-class, orally active synthetic conjugate of cholic acid and arachidic acid [1]. It acts primarily as an inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in hepatic lipid metabolism [1][2]. As a New Molecular Entity, its development has advanced to Phase III clinical trials for non-alcoholic steatohepatitis (NASH) and liver fibrosis [2][3]. This compound is distinguished from other NASH candidates, such as FXR agonists (e.g., obeticholic acid) or THR-β agonists (e.g., resmetirom), by its unique SCD1-mediated mechanism, which targets both hepatic steatosis and fibrogenesis [1][4].

Why Icomidocholic Acid (Aramchol) Cannot Be Substituted with Generic Bile Acids or Other NASH Candidates


Icomidocholic acid is not a naturally occurring bile acid; it is a synthetic conjugate that cannot be functionally replaced by cholic acid, arachidic acid, or other simple bile acid derivatives [1]. Its primary mechanism of action—the inhibition of stearoyl-CoA desaturase 1 (SCD1)—is distinct from the FXR agonism of obeticholic acid or the PPAR agonism of elafibranor [2][3]. This mechanistic divergence translates directly into differentiated clinical effects: Aramchol is the only late-stage NASH candidate that directly targets both hepatocyte steatosis and hepatic stellate cell (HSC) fibrogenesis through a single molecular target (SCD1) [1][4]. Substituting with an FXR agonist, a THR-β agonist, or a generic SCD1 inhibitor (e.g., MK-8245, A939572) will not recapitulate this specific polypharmacology or the validated clinical efficacy observed in Phase II and Phase III trials [3][5].

Quantitative Differentiation Evidence for Icomidocholic Acid (Aramchol) Against Comparator Compounds in NASH and Fibrosis


SCD1 Inhibition: Direct Comparison of Icomidocholic Acid's Polypharmacology vs. Pure SCD1 Inhibitors

Unlike potent, pure SCD1 inhibitors (e.g., MK-8245 with an IC50 of 1 nM for hSCD1), Icomidocholic acid does not achieve its therapeutic effect solely through enzymatic inhibition [1]. It acts by downregulating SCD1 protein expression, leading to a cascade of secondary effects, including the upregulation of PPARγ, which is critical for its antifibrotic activity [2]. In human hepatic stellate cells (HSCs), Aramchol significantly reduced the mRNA expression of the fibrogenic gene COL1A1 (collagen type I alpha 1) by approximately 50% relative to control, a direct effect on fibrogenesis not observed with pure enzymatic inhibitors [2].

SCD1 Inhibition NASH Hepatic Stellate Cells Fibrogenesis PPARγ

Phase IIb Clinical Trial: Histological NASH Resolution Comparison with Placebo

In the 52-week Phase IIb ARREST trial (N=247), Icomidocholic acid at 600 mg daily led to NASH resolution without worsening fibrosis in 16.7% of patients, compared to 5.0% for placebo [1]. This provides a benchmark for efficacy against the natural history of the disease. While the primary endpoint of liver fat reduction did not meet significance for the 600 mg dose, the histological improvement in NASH resolution provides a direct, quantifiable differentiator for use in studies focused on disease modification rather than steatosis reduction alone [1].

NASH Histopathology Phase IIb Trial Liver Fibrosis Placebo-Controlled

Dose Optimization for Antifibrotic Efficacy: 300 mg BID vs. 600 mg QD

Clinical development has demonstrated that the pharmacokinetic and pharmacodynamic profile of Icomidocholic acid is significantly influenced by dosing schedule. A 300 mg twice daily (BID) regimen achieves a 53% higher drug exposure compared to a 600 mg once daily (QD) regimen [1]. This optimized BID regimen was selected for the Phase III ARMOR trial, where it demonstrated significant antifibrotic effects validated by multiple objective measurements including reduction in liver stiffness and the fibrosis biomarker Pro-C3 [2]. This contrasts with the QD regimen used in the Phase IIb trial, which showed more modest effects on fibrosis [3].

Dosing Regimen Pharmacokinetics Antifibrotic Liver Stiffness Phase III Trial

Combination Therapy Potential: Differentiated Synergy with Resmetirom

The distinct SCD1-mediated mechanism of Icomidocholic acid is complementary to that of Resmetirom, a THR-β agonist recently approved for NASH with fibrosis. A new patent covers the combination of these two agents, based on the rationale that they address different aspects of NASH pathogenesis (fatty acid synthesis vs. mitochondrial function) [1]. This contrasts with combinations involving two FXR agonists or two PPAR agonists, which would be mechanistically redundant. The combination approach is designed to achieve a more comprehensive effect on steatosis and fibrosis than either agent alone [1].

Combination Therapy Resmetirom THR-β Agonist NASH Synergy

Specific Research and Procurement Applications for Icomidocholic Acid (Aramchol) Driven by Quantitative Evidence


Investigating SCD1-Dependent Fibrogenesis in Hepatic Stellate Cells

Icomidocholic acid is the ideal tool for research focused on the link between SCD1 modulation and fibrogenesis. Its demonstrated ability to downregulate SCD1 protein expression and subsequently reduce COL1A1 mRNA by ~50% in human HSCs provides a validated in vitro model [1]. This application is specific to Aramchol due to its unique polypharmacology (SCD1 downregulation + PPARγ upregulation) not seen with pure enzymatic SCD1 inhibitors [1].

In Vivo NASH Studies Requiring Disease-Modifying Histological Endpoints

For preclinical NASH studies aiming to demonstrate histological improvement beyond simple steatosis reduction, Icomidocholic acid offers a clinically validated benchmark. The Phase IIb trial data showing a 16.7% rate of NASH resolution (vs. 5.0% placebo) provides a quantitative efficacy reference [2]. Researchers can use Aramchol as a positive control to benchmark novel antifibrotic or NASH-resolving compounds in diet-induced animal models [2].

Pharmacokinetic and Dosing Regimen Optimization Studies for Liver Fibrosis

Icomidocholic acid is a valuable tool for studying the impact of dosing regimen on antifibrotic efficacy. The documented 53% higher exposure with a 300 mg BID regimen compared to a 600 mg QD regimen [3] provides a clear PK/PD relationship. This allows researchers to investigate how drug exposure correlates with direct measures of fibrosis, such as liver stiffness (-0.8 kPa change) and Pro-C3 (-3.1 ng/mL change) [4], in animal models or ex vivo systems.

Evaluating Synergistic Combination Therapies for NASH and Fibrosis

Due to its distinct SCD1-inhibitory mechanism, Icomidocholic acid is a prime candidate for combination therapy research. Its complementary action to agents like Resmetirom (THR-β agonist) is supported by a granted patent [5]. Researchers can design studies to investigate synergistic effects on steatosis, inflammation, and fibrosis when combining Aramchol with drugs from other classes (e.g., GLP-1 RAs, THR-β agonists), a strategy not possible with mechanistically redundant compounds [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icomidocholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.